molecular formula C18H17N3O6S B2445574 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-74-5

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2445574
CAS No.: 941988-74-5
M. Wt: 403.41
InChI Key: UKSNGVHMOPUQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives under reflux conditions with dehydrating agents like phosphorus oxychloride or thionyl chloride.
  • Acylation Reaction : The resulting oxadiazole intermediate undergoes acylation with a suitable acyl chloride in the presence of bases such as triethylamine or pyridine to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa (human cervical carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways associated with cancer progression .
Cell LineIC50 (µM)Reference
HeLa9.6 ± 0.7
CEM41 ± 3

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly enhance antibacterial activity .

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of oxadiazole derivatives, including our compound, revealed that modifications on the methoxy groups significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced activity due to increased lipophilicity and better interaction with cellular targets .
  • Antibacterial Efficacy : Another research effort assessed the antibacterial efficacy using the dilution method against various bacterial strains. Results indicated that derivatives of this compound exhibited higher antibacterial activity compared to existing antibiotics .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-12-7-9-13(10-8-12)28(23,24)11-16(22)19-18-21-20-17(27-18)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNGVHMOPUQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.